4-Bromo-2-methylbut-1-ene

Description

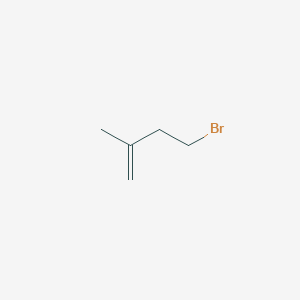

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-methylbut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Br/c1-5(2)3-4-6/h1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZMWJUPSQXIVDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00338517 | |

| Record name | 4-bromo-2-methylbut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20038-12-4 | |

| Record name | 4-bromo-2-methylbut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2-methylbut-1-ene: Chemical Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-methylbut-1-ene is a versatile bifunctional organic compound of significant interest in modern organic synthesis. Its unique structure, featuring both a reactive allylic bromide and a terminal double bond, allows for a diverse range of chemical transformations. This dual reactivity makes it a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical and natural product sectors. This technical guide provides a comprehensive overview of the chemical properties, spectroscopic data, and key synthetic applications of this compound, including representative experimental protocols and workflows.

Chemical Properties

This compound is a colorless liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 20038-12-4 | [2] |

| Molecular Formula | C₅H₉Br | [2] |

| Molecular Weight | 149.03 g/mol | [2] |

| Density | 1.3 ± 0.1 g/cm³ | |

| Boiling Point | 125.2 ± 9.0 °C at 760 mmHg | |

| Flash Point | 25.9 ± 10.2 °C | |

| LogP | 2.89 | |

| Purity | Typically ≥ 95% | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

¹³C NMR Spectroscopy: Similarly, the ¹³C NMR spectrum would display distinct signals for the two sp² hybridized carbons of the double bond, the sp³ hybridized carbon bearing the bromine, and the methyl carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the C=C stretching of the alkene and the C-Br stretching of the alkyl halide.

-

Mass Spectrometry (MS): Mass spectral data would show the molecular ion peak and characteristic fragmentation patterns, including the loss of a bromine atom.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its two reactive functional groups: the allylic bromide and the terminal alkene.[1] This dual functionality allows for a wide range of transformations, making it a valuable precursor in multi-step syntheses.[1][3]

Nucleophilic Substitution Reactions

The bromine atom in this compound is a good leaving group, making the compound an excellent substrate for nucleophilic substitution reactions.[1] This allows for the introduction of a variety of functional groups at the allylic position.

Objective: To provide a general procedure for the reaction of this compound with a nucleophile.

Materials:

-

This compound

-

Nucleophile (e.g., sodium azide, sodium cyanide, a thiol with a base)

-

Anhydrous solvent (e.g., acetone, DMF, THF)

-

Stirring apparatus

-

Reaction vessel

-

Apparatus for work-up and purification (e.g., separatory funnel, rotary evaporator, chromatography columns)

Procedure:

-

In a clean, dry reaction vessel, dissolve the nucleophile in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add this compound dropwise at a controlled temperature (e.g., room temperature or cooled in an ice bath).

-

Stir the reaction mixture for a specified time, monitoring the progress by an appropriate technique (e.g., TLC or GC).

-

Upon completion, quench the reaction by adding water or a suitable aqueous solution.

-

Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by a suitable method, such as distillation or column chromatography.

Caption: Experimental workflow for a nucleophilic substitution reaction.

Alkene Addition Reactions

The terminal double bond in this compound can undergo various addition reactions, such as hydrogenation, halogenation, and hydrohalogenation.[1] These reactions allow for further functionalization of the molecule.

Grignard Reagent Formation

The bromine atom allows for the formation of the corresponding Grignard reagent, which is a powerful nucleophile for carbon-carbon bond formation.

Objective: To provide a general procedure for the formation of a Grignard reagent from this compound and its subsequent reaction with an electrophile.

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Electrophile (e.g., an aldehyde, ketone, or ester)

-

Apparatus for Grignard reaction (flame-dried glassware, reflux condenser, dropping funnel)

-

Inert atmosphere (nitrogen or argon)

-

Apparatus for work-up and purification

Procedure:

-

Set up a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Place magnesium turnings in the flask.

-

Add a small amount of a solution of this compound in anhydrous ether to the magnesium to initiate the reaction (a crystal of iodine may be used as an initiator).

-

Once the reaction starts, add the remaining solution of this compound dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture until the magnesium is consumed.

-

Cool the Grignard reagent to an appropriate temperature (e.g., 0 °C).

-

Add a solution of the electrophile in anhydrous ether dropwise.

-

Stir the reaction mixture for a specified time.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Wash, dry, and purify the product as described in the nucleophilic substitution protocol.

Caption: Experimental workflow for a Grignard reaction.

Role in Pharmaceutical and Natural Product Synthesis

This compound is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][3] Its structural motif can be found in precursors for a variety of therapeutic agents, including antiviral and anticancer compounds.[1] The ability to functionalize both the bromine position and the alkene makes it a versatile tool for medicinal chemists to construct complex molecular architectures and introduce specific pharmacophores.[1]

In the realm of natural product synthesis, this compound serves as a valuable starting material or intermediate for building intricate molecular frameworks.[3]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is an irritant to the skin, eyes, and respiratory system. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its dual functionality as an alkylating agent and an alkene provides chemists with a powerful tool for the construction of complex molecules. Its importance as a pharmaceutical intermediate and a building block in natural product synthesis underscores its significance in the advancement of chemical and biomedical research. A thorough understanding of its chemical properties and reactivity is essential for its effective utilization in the development of novel compounds and synthetic methodologies.

References

An In-depth Technical Guide to 4-Bromo-2-methylbut-1-ene (CAS: 20038-12-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2-methylbut-1-ene (CAS Number 20038-12-4), a versatile bifunctional reagent crucial in modern organic synthesis. This document details its physicochemical properties, safety and handling protocols, and its significant applications as a key intermediate in the synthesis of pharmaceuticals and natural products. Detailed experimental protocols for the synthesis of a structurally related compound and a representative synthetic application are provided to illustrate its practical utility. Furthermore, this guide includes diagrammatic representations of its synthetic pathways and reactive properties to facilitate a deeper understanding of its chemical behavior.

Introduction

This compound is a halogenated alkene that has emerged as a significant building block in organic chemistry.[1] Its structure, featuring a reactive allylic bromide and a terminal double bond, offers dual functionality for a wide array of chemical transformations.[2] The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, making the compound a potent alkylating agent for introducing the isopentenyl moiety.[2] Simultaneously, the vinyl group is amenable to a variety of addition reactions, further expanding its synthetic utility.[2] These characteristics make this compound a valuable intermediate in the multi-step synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and natural products.[1][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 20038-12-4 | [4] |

| Molecular Formula | C₅H₉Br | [4] |

| Molecular Weight | 149.03 g/mol | [4] |

| Physical Form | Colorless Liquid | [5] |

| Boiling Point | 125 °C | N/A |

| Density | 1.3 g/cm³ | N/A |

| Refractive Index | 1.45 | N/A |

| Flash Point | 26 °C | N/A |

| Purity | Typically ≥95% | [5] |

| IUPAC Name | This compound | [4] |

| InChI Key | IZMWJUPSQXIVDN-UHFFFAOYSA-N | [5] |

| SMILES | CC(=C)CCBr | [4] |

Synthesis and Reactivity

This compound is typically synthesized from precursors such as isoprene or 2-methyl-3-buten-2-ol. A common synthetic approach involves the allylic bromination of isoprene using N-bromosuccinimide (NBS), which selectively introduces a bromine atom at the allylic position.[2][6]

The reactivity of this compound is characterized by two primary modes of transformation, as illustrated in the following diagram:

Caption: Dual reactivity of this compound.

Applications in Synthesis

Pharmaceutical Intermediate

As a versatile alkylating agent, this compound is instrumental in the synthesis of various pharmaceutical compounds. It allows for the introduction of the isopentenyl group, a common structural motif in biologically active molecules.[1] The dual functionality of the molecule provides a strategic advantage in constructing complex molecular architectures required for novel therapeutic agents.[2][3]

Natural Product Synthesis

The isopentenyl unit is a fundamental building block in terpenoid and isoprenoid natural products. This compound serves as a convenient C5 synthon for the elaboration of these complex structures. Its use allows for precise control over the introduction of this key fragment, which is often critical for the biological activity of the final natural product.

Experimental Protocols

Synthesis of (E)-4-bromo-2-methylbut-2-en-1-al from Isoprene Epoxide

This protocol details the synthesis of a related bromo-substituted methylbutene derivative, illustrating a typical bromination and workup procedure.[7][8]

Materials:

-

3,4-epoxy-3-methyl-1-butene (Isoprene epoxide)

-

Cupric bromide (anhydrous)

-

Lithium carbonate

-

Chloroform-ethyl acetate mixture (1:1)

-

Hexane

-

Anhydrous magnesium sulfate

-

Activated charcoal

Procedure:

-

In a 200 ml flask, combine 8.50 g (0.10 mol) of 3,4-epoxy-3-methyl-1-butene, 44.68 g (0.20 mol) of cupric bromide, and 7.39 g (0.10 mol) of lithium carbonate in 200 ml of a 1:1 chloroform-ethyl acetate mixture under a dry nitrogen atmosphere.

-

Heat the reaction mixture to reflux for 35 minutes using a water bath, ensuring the temperature does not exceed 90°C.

-

Cool the mixture in an ice bath to below 20°C.

-

Add approximately 100 ml of distilled water and stir the mixture under dry nitrogen for about one hour.

-

Vacuum filter the hydrolyzed reaction mixture to remove the precipitated cuprous bromide.

-

Separate the organic phase of the filtrate from the aqueous phase.

-

Extract the aqueous phase with 150-200 ml of hexane.

-

Combine the organic phases, vacuum filter to remove any remaining copper salts, and wash with three 200 ml portions of water.

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Add approximately 2 g of activated charcoal to decolorize the solution.

-

Gravity filter the mixture and distill the filtrate at 40°C under a water aspirator vacuum to remove the solvents.

-

The resulting yellow-brown oil is (E)-4-bromo-2-methylbut-2-en-1-al (yield: 78%, purity: ~80%).

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. people.chem.umass.edu [people.chem.umass.edu]

- 4. This compound | C5H9Br | CID 549585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (E)-4-bromo-2-methylbut-2-en-1-ol | C5H9BrO | CID 59782261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. EP0040830B1 - Method for the preparation of (e)-4-bromo-2-methylbut-2-en-1-al - Google Patents [patents.google.com]

Spectroscopic Profile of 4-Bromo-2-methylbut-1-ene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromo-2-methylbut-1-ene (CAS No. 20038-12-4), a versatile building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra.

Data Presentation

The spectroscopic data for this compound is summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 4.8 | Singlet | 1H | H-1 (vinyl) |

| 4.7 | Singlet | 1H | H-1 (vinyl) |

| 3.44 | Triplet | 2H | H-4 (-CH₂Br) |

| 2.52 | Triplet | 2H | H-3 (-CH₂-) |

| 1.7 | Singlet | 3H | H-5 (-CH₃) |

Note: Data is based on predicted values. Actual experimental values may vary slightly.[1]

¹³C NMR (Carbon-13) NMR Data (Predicted)

| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~140-145 | C-2 (quaternary alkene) | Deshielded due to substitution on the double bond. |

| ~115-120 | C-1 (=CH₂) | Typical range for a terminal vinyl carbon. |

| ~40-45 | C-3 (-CH₂-) | Aliphatic carbon adjacent to a double bond. |

| ~30-35 | C-4 (-CH₂Br) | Aliphatic carbon attached to an electronegative bromine atom. |

| ~20-25 | C-5 (-CH₃) | Methyl group attached to the double bond. |

Infrared (IR) Spectroscopy

The following table lists the expected characteristic absorption bands for this compound.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3080 | C-H Stretch | =C-H (vinyl) |

| ~2950-2850 | C-H Stretch | -C-H (alkyl) |

| ~1650 | C=C Stretch | Alkene |

| ~1450 | C-H Bend | -CH₂- (scissoring) |

| ~890 | C-H Bend | =CH₂ (out-of-plane) |

| ~690-515 | C-Br Stretch | Alkyl bromide |

Note: These are characteristic absorption ranges. The presence of a vapor phase IR spectrum has been noted in databases.[2]

Mass Spectrometry (MS)

The following data was obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 69 | 99.99 | [C₅H₉]⁺ (M-Br)⁺ |

| 41 | 88.90 | [C₃H₅]⁺ (Allyl cation) |

| 55 | 31.90 | [C₄H₇]⁺ |

| 39 | 21.60 | [C₃H₃]⁺ |

| 53 | 14.70 | [C₄H₅]⁺ |

Source: MassBank of North America (MoNA), JEOL JMS-D-300 instrument.[2]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

NMR Spectroscopy Protocol (Liquid Sample)

-

Sample Preparation :

-

Accurately weigh 5-20 mg of the this compound sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent should completely dissolve the sample.

-

Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.

-

Ensure the liquid height in the NMR tube is between 4-5 cm.

-

Cap the NMR tube securely and wipe the exterior with a lint-free tissue.

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust to the correct depth using a depth gauge.

-

Place the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and acquire the spectrum.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

-

FT-IR Spectroscopy Protocol (Neat Liquid)

-

Sample Preparation :

-

Ensure the salt plates (e.g., NaCl or KBr) or the Attenuated Total Reflectance (ATR) crystal is clean and dry.

-

If using salt plates, place a single drop of neat this compound onto the surface of one plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.

-

-

Data Acquisition :

-

Place the salt plates or position the ATR sampler in the spectrometer's sample compartment.

-

Acquire a background spectrum of the clean, empty salt plates or ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Acquire the sample spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio. The spectral range is commonly 4000 to 400 cm⁻¹.

-

GC-MS Protocol (Volatile Compound)

-

Sample Preparation :

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Transfer the solution to an autosampler vial and seal it with a septum cap.

-

-

Instrumental Analysis :

-

Gas Chromatograph (GC) Conditions :

-

Injector : Set to a temperature suitable for vaporizing the sample without decomposition (e.g., 250 °C). Use a split or splitless injection mode.

-

Carrier Gas : Use high-purity helium at a constant flow rate.

-

Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically used for haloalkanes.

-

Oven Program : Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 200 °C) to separate the components.

-

-

Mass Spectrometer (MS) Conditions :

-

Interface Temperature : The transfer line from the GC to the MS should be heated (e.g., 280 °C) to prevent condensation.

-

Ionization Mode : Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer : Scan a mass range appropriate for the expected fragments (e.g., m/z 35-300).

-

Detector : An electron multiplier is used for detection.

-

-

-

Data Analysis :

-

Identify the peak corresponding to this compound in the total ion chromatogram.

-

Analyze the mass spectrum of this peak to identify the molecular ion (if present) and the fragmentation pattern.

-

Compare the obtained spectrum with a library database (e.g., NIST, Wiley) for confirmation.

-

Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Spectroscopic analysis workflow.

References

Synthesis of 4-Bromo-2-methylbut-1-ene from Isoprene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a viable synthetic pathway for the preparation of 4-bromo-2-methylbut-1-ene from isoprene. Due to the regioselectivity of direct hydrohalogenation of isoprene, which favors the formation of other isomers, an indirect, multi-step approach is necessary to achieve the desired product. This document outlines a common and effective route involving the formation of a sulfone intermediate, followed by metallation and subsequent reaction with an electrophilic bromine source.

Synthetic Strategy Overview

The direct addition of hydrogen bromide (HBr) to isoprene predominantly yields 1-bromo-3-methyl-2-butene and 3-bromo-3-methyl-1-butene via Markovnikov and anti-Markovnikov addition to the conjugated system, respectively. To synthesize the target compound, this compound, a strategy that allows for the specific functionalization of the C4 position is required. A reliable method involves the following key transformations:

-

Sulfonylation of Isoprene: Reaction of isoprene with sulfur dioxide in the presence of a catalyst to form 3-methyl-2,5-dihydrothiophene-1,1-dioxide.

-

Deprotonation and Alkylation: Treatment of the sulfone with a strong base to generate a carbanion, which is then quenched with a bromine source.

-

Thermal Extrusion of SO2: Heating the brominated sulfone to induce a retro-cheletropic reaction, eliminating sulfur dioxide and yielding the final product.

Caption: Overall synthetic workflow from isoprene.

Experimental Protocols

This initial step involves the reaction of isoprene with sulfur dioxide.

-

Reagents: Isoprene, sulfur dioxide, hydroquinone (polymerization inhibitor).

-

Procedure:

-

A pressure vessel is charged with isoprene and a small amount of hydroquinone.

-

The vessel is cooled, and liquid sulfur dioxide is introduced.

-

The vessel is sealed and heated. The reaction progress can be monitored by pressure changes.

-

After the reaction is complete, the vessel is cooled, and excess sulfur dioxide is carefully vented.

-

The crude product is then purified, typically by recrystallization or distillation.

-

This two-step, one-pot procedure involves the bromination of the sulfone intermediate followed by thermal decomposition.

-

Reagents: 3-Methyl-2,5-dihydrothiophene-1,1-dioxide, strong base (e.g., n-butyllithium), bromine source (e.g., 1,2-dibromoethane or N-bromosuccinimide), anhydrous solvent (e.g., THF).

-

Procedure:

-

The sulfone is dissolved in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen) and cooled to a low temperature (e.g., -78 °C).

-

A solution of the strong base is added dropwise to generate the carbanion.

-

The bromine source is then added to the reaction mixture.

-

The reaction is allowed to warm to room temperature.

-

The solvent is removed under reduced pressure.

-

The resulting crude brominated sulfone is then heated to induce the retro-cheletropic reaction, eliminating SO2. The product is typically collected by distillation from the reaction mixture under reduced pressure.

-

The collected product is then purified by fractional distillation.

-

Caption: Step-by-step experimental workflow.

Quantitative Data

The following table summarizes typical yields and key physical properties for the intermediate and final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Boiling Point (°C) |

| 3-Methyl-2,5-dihydrothiophene-1,1-dioxide | C5H8O2S | 132.18 | 80-90 | 63-65 (at 1 mmHg) |

| This compound | C5H9Br | 149.03 | 60-75 | 114-116 |

Reaction Mechanism

The key step in this synthesis is the regioselective bromination of the sulfone intermediate. The strong base deprotonates the carbon adjacent to the sulfone group, which is acidic due to the electron-withdrawing nature of the sulfone. This creates a resonance-stabilized carbanion. The subsequent reaction with an electrophilic bromine source results in the formation of the brominated sulfone. The final step is a thermally induced pericyclic reaction known as a retro-cheletropic reaction, where sulfur dioxide is extruded, and the diene is formed.

Caption: Key mechanistic steps of the synthesis.

Conclusion

The synthesis of this compound from isoprene is effectively achieved through a multi-step pathway involving a sulfone intermediate. This method circumvents the regioselectivity issues associated with the direct hydrobromination of isoprene. The outlined protocols and data provide a solid foundation for researchers and professionals in the field of organic synthesis and drug development to produce this valuable chemical building block. Careful control of reaction conditions, particularly temperature and the exclusion of moisture and air, is critical for achieving high yields and purity.

A Technical Guide to the Physical Properties of 4-Bromo-2-methylbut-1-ene

This technical guide provides an in-depth overview of the key physical properties of 4-Bromo-2-methylbut-1-ene, a versatile allylic bromide utilized in various synthetic transformations. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a consolidated resource on its boiling point and density.

Core Physical Properties

This compound (CAS No: 20038-12-4) is a halogenated alkene with significant applications as a building block in the synthesis of pharmaceuticals and natural products.[1] Its utility stems from the dual functionality of a reactive bromine atom, which is an excellent leaving group for nucleophilic substitution, and a terminal double bond that can undergo various addition reactions.[1]

The physical properties of this compound have been reported in the literature. The following table summarizes the available data for its boiling point and density.

| Physical Property | Value | Source |

| Boiling Point | 125.2 ± 9.0 °C (at 760 mmHg) | [2] |

| 125 °C | [3][4][5] | |

| Density | 1.3 ± 0.1 g/cm³ | [2] |

| 1.3 g/cm³ | [3] | |

| 1.25 g/cm³ | [4] |

Experimental Protocols

While specific experimental procedures for the determination of the physical properties of this compound are not detailed in the provided search results, standard methodologies for determining the boiling point and density of liquid organic compounds are well-established.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, the boiling point would typically be determined by distillation.

Methodology: Simple Distillation

-

A small quantity of the purified liquid is placed in a round-bottom flask.

-

A distillation apparatus is assembled, consisting of the flask, a distillation head, a condenser, and a receiving flask. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head.

-

The flask is gently heated. As the liquid boils, the vapor rises, and the temperature on the thermometer will increase until it stabilizes at the boiling point of the substance.

-

The boiling point is recorded as the temperature at which the liquid is actively boiling and condensing, with a steady temperature reading on the thermometer.

-

The atmospheric pressure is also recorded, as the boiling point is pressure-dependent.

The density of a liquid is its mass per unit volume. It is a characteristic property that can be used to identify a substance.

Methodology: Using a Pycnometer

-

A pycnometer, a small glass flask of a known volume, is cleaned, dried, and weighed accurately.

-

The pycnometer is then filled with the liquid (this compound), ensuring no air bubbles are trapped. The excess liquid is removed, and the outside is carefully dried.

-

The filled pycnometer is weighed again.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer. The temperature at which the measurement is made is also recorded, as density is temperature-dependent.

Logical Relationships in Synthesis

As an alkylating agent, this compound is frequently used in nucleophilic substitution reactions to introduce the 2-methylbut-1-enyl group into a molecule. The following diagram illustrates this general synthetic pathway.

Caption: General workflow of a nucleophilic substitution reaction involving this compound.

References

An In-depth Technical Guide to the Stability and Storage of 4-Bromo-2-methylbut-1-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Bromo-2-methylbut-1-ene (CAS No: 20038-12-4). Due to its reactive nature as an alkylating agent and its utility in pharmaceutical and organic synthesis, proper handling and storage are critical to ensure its integrity and prevent hazardous situations.[1]

Core Stability Profile

This compound is a colorless liquid that is generally stable under recommended storage conditions. However, it is susceptible to degradation from various environmental factors. The primary concerns for the stability of this compound are its sensitivity to light and its flammable nature.[2][3] Hazardous polymerization is not expected to occur.[2][3]

Key Factors Influencing Stability:

-

Light Exposure: The compound is explicitly noted as being light-sensitive.[2][3] Exposure to light can likely lead to decomposition or unwanted reactions.

-

Heat and Ignition Sources: As a highly flammable liquid and vapor, it must be kept away from heat, sparks, open flames, and hot surfaces.[2][3][4][5] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[3][5]

-

Incompatible Materials: Contact with strong bases and oxidizing agents should be avoided as they are incompatible.[2][3][5]

Quantitative Data Summary

Currently, there is a lack of publicly available quantitative experimental data detailing the decomposition kinetics of this compound under specific conditions. The information provided by safety data sheets is qualitative. For critical applications, it is recommended that users perform their own stability studies under their specific laboratory conditions.

| Parameter | Recommended Condition | Rationale & References |

| Storage Temperature | Refrigerator/Keep cool.[2][6] | To minimize vapor pressure and reduce the risk of ignition. Storing in a cool place is consistently recommended.[4][5] |

| Atmosphere | Tightly closed container.[2][3][4][5][6] | To prevent the escape of flammable vapors and protect from atmospheric moisture and contaminants. |

| Light Exposure | Store in the dark/Protect from light. | The compound is light-sensitive, and exposure can cause degradation.[2][3] |

| Container Material | No specific material is mandated in the search results, but standard laboratory glass or solvent-resistant containers are implied. | The container must be tightly sealed.[2][3][4][5][6] |

Experimental Protocols

Detailed experimental protocols for the stability testing of this compound are not provided in the searched literature. However, a general approach to assessing the stability of a light and heat-sensitive compound would involve the following steps:

-

Sample Preparation: Aliquot the this compound into several vials made of an inert material (e.g., amber glass) to minimize headspace.

-

Condition Exposure:

-

Thermal Stability: Store samples at a range of temperatures (e.g., refrigerated, room temperature, elevated temperatures) for defined periods.

-

Photostability: Expose samples to a controlled light source (e.g., a photostability chamber with a UV-Vis lamp) for defined periods, alongside control samples kept in the dark.

-

-

Analysis: At specified time points, analyze the samples using a suitable analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), to quantify the parent compound and detect any degradation products.

-

Data Evaluation: Plot the concentration of the parent compound against time for each condition to determine the rate of degradation.

Visualizations

The following diagrams illustrate the key relationships and workflows for maintaining the stability of this compound.

Caption: Factors leading to the decomposition of this compound.

Caption: Recommended workflow for the storage and handling of this compound.

Handling and Safety Precautions

When working with this compound, it is imperative to follow strict safety protocols to mitigate risks.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[2][3][4][6]

-

Skin Protection: Wear appropriate protective gloves (e.g., neoprene or nitrile rubber) and clothing to prevent skin exposure.[2][3][4][5][6]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced, particularly in inadequately ventilated areas.[2][3][4]

Engineering Controls:

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.[2][3][6]

-

Explosion-Proof Equipment: Use explosion-proof electrical, ventilating, and lighting equipment.[2][3][5]

-

Static Discharge Prevention: All metal parts of the equipment must be grounded to avoid ignition from static electricity.[2][3][5] Use only non-sparking tools.[2][3][4][5]

-

Emergency Equipment: Ensure that eyewash stations and safety showers are readily accessible near the workstation.[3][5]

Spill and Disposal:

-

In case of a spill, remove all sources of ignition and absorb the material with an inert absorbent material (e.g., sand, silica gel).[2][3]

-

Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][3][4]

References

An In-depth Technical Guide to 4-Bromo-2-methylbut-1-ene

Abstract

This technical guide provides a comprehensive overview of 4-bromo-2-methylbut-1-ene (CAS No: 20038-12-4), a versatile bifunctional reagent in organic synthesis. The document details its chemical and physical properties, spectroscopic data, reactivity, and common synthetic applications. Emphasis is placed on its role as a key intermediate in the synthesis of pharmaceuticals and natural products. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound is a halogenated alkene that serves as a valuable building block in modern organic synthesis.[1] Its utility stems from the presence of two reactive functional groups: a terminal double bond and a primary allylic bromide. This dual functionality allows for a wide range of chemical transformations, making it a versatile intermediate for the construction of complex molecular architectures.[2] The bromine atom, being an excellent leaving group, readily participates in nucleophilic substitution reactions, while the alkene moiety can undergo various addition and cycloaddition reactions.[2] Consequently, this compound is frequently employed in the synthesis of pharmaceuticals, natural products, and other biologically active compounds.[1][2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 4-Bromo-2-methyl-1-butene, 3-methyl-3-butenyl bromide, Isopentenyl bromide |

| CAS Number | 20038-12-4[2][3][4] |

| Molecular Formula | C₅H₉Br[3][4] |

| Molecular Weight | 149.03 g/mol [4] |

| Appearance | Colorless liquid[5] |

| Boiling Point | 125.2 ± 9.0 °C at 760 mmHg[3] |

| Density | 1.3 ± 0.1 g/cm³[3] |

| Flash Point | 25.9 ± 10.2 °C[3] |

| Refractive Index | 1.45[6] |

| Purity | Typically ≥95%[3][5] |

Spectroscopic Data

Spectroscopic data for this compound is available from various sources. Gas chromatography-mass spectrometry (GC-MS) and infrared (IR) spectroscopy are commonly used to characterize this compound.[4][7] The mass spectrum typically shows characteristic fragmentation patterns for this structure.[4]

Reactivity and Synthetic Applications

The synthetic utility of this compound is derived from its two reactive sites.

Nucleophilic Substitution: The primary allylic bromide is susceptible to nucleophilic attack, making it an effective alkylating agent.[1][2][8] This allows for the introduction of the 2-methylbut-1-ene moiety into a variety of substrates through the formation of new carbon-carbon or carbon-heteroatom bonds.[1][2]

Alkene Reactions: The terminal double bond can participate in a range of electrophilic addition reactions, including hydrogenation, halogenation, and hydrohalogenation. It can also be involved in oxidation and cycloaddition reactions.[2]

Synthesis

A common method for the synthesis of related bromoalkenes involves the halogenation of a suitable starting material. For instance, (E)-4-bromo-1-chloro-2-methyl-2-butene can be synthesized via the halogenation of 2-methyl-2-butene.[9] While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, a general workflow for such a synthesis can be conceptualized.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area. The following table summarizes its hazard information.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Statements: P261, P305+P351+P338[6]

Conclusion

This compound is a highly versatile and valuable reagent in organic synthesis. Its dual functionality allows for a wide array of chemical transformations, making it a key intermediate in the preparation of complex molecules, particularly in the pharmaceutical industry. A thorough understanding of its properties, reactivity, and safe handling is crucial for its effective application in research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-Bromo-2-methyl-1-butene | CAS#:20038-12-4 | Chemsrc [chemsrc.com]

- 4. This compound | C5H9Br | CID 549585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Bromo-2-methyl-but-1-ene | 20038-12-4 [sigmaaldrich.com]

- 6. 20038-12-4 this compound AKSci Z4377 [aksci.com]

- 7. spectrabase.com [spectrabase.com]

- 8. biosynth.com [biosynth.com]

- 9. Buy (E)-4-Bromo-1-chloro-2-methyl-2-butene | 114506-04-6 [smolecule.com]

An In-depth Technical Guide to 4-Bromo-2-methylbut-1-ene: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-methylbut-1-ene, a versatile bifunctional organobromide, has emerged as a significant building block in modern organic synthesis. Its unique structure, featuring both a reactive allylic bromide and a terminal double bond, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the discovery, historical synthetic evolution, and key applications of this valuable reagent, with a particular focus on its role in the pharmaceutical and natural product sectors. Detailed experimental protocols, tabulated physicochemical and spectral data, and visualized reaction pathways are presented to serve as a practical resource for laboratory and development settings.

Introduction

This compound (CAS No. 20038-12-4) is a halogenated alkene that has garnered considerable attention in the field of organic chemistry.[1][2] Its utility stems from the presence of two key functional groups: an allylic bromide, which is an excellent leaving group in nucleophilic substitution reactions, and a terminal alkene, which can participate in a variety of addition and cycloaddition reactions.[1] This dual reactivity makes it a highly adaptable intermediate for the construction of complex molecular architectures.[1] This document aims to provide a detailed technical overview of this compound, covering its historical context, synthesis, and diverse applications.

Discovery and History

While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its synthesis and use are rooted in the broader development of allylic bromination and hydrobromination reactions of dienes in the mid-20th century. The reactivity of allylic halides was a subject of intense study, and the synthesis of isoprenoid-derived bromides, such as isomers of bromomethylbutene, was explored in the context of terpene and natural product synthesis.

Early methods for the preparation of similar allylic bromides often involved the treatment of corresponding alcohols with hydrobromic acid or phosphorus tribromide. The selective hydrobromination of isoprene (2-methyl-1,3-butadiene) also presented a potential, albeit challenging, route to this compound and its isomers, with the regioselectivity of the addition being a key consideration. Over time, more refined and selective synthetic methods have been developed, solidifying the position of this compound as a readily accessible and valuable reagent in the synthetic chemist's toolbox.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is provided in the tables below for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₉Br | [3] |

| Molecular Weight | 149.03 g/mol | [3] |

| CAS Number | 20038-12-4 | [4] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 125.2 ± 9.0 °C at 760 mmHg | |

| Density | 1.3 ± 0.1 g/cm³ | |

| Flash Point | 25.9 ± 10.2 °C | |

| LogP | 2.89 |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Key Peaks/Shifts | Reference |

| ¹H NMR (CDCl₃) | δ (ppm): 4.90 (s, 1H), 4.75 (s, 1H), 3.45 (t, J=7.5 Hz, 2H), 2.60 (t, J=7.5 Hz, 2H), 1.80 (s, 3H) | |

| ¹³C NMR (CDCl₃) | δ (ppm): 142.5, 114.5, 42.0, 33.0, 22.5 | [5] |

| Infrared (IR) | ν (cm⁻¹): 3080 (=C-H str), 2970, 2930 (C-H str), 1650 (C=C str), 1210 (C-Br str), 890 (=CH₂ bend) | [6] |

| Mass Spectrometry (EI) | m/z (%): 148/150 ([M]⁺), 69 ([M-Br]⁺, 100%), 41 | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several routes, with the hydrobromination of isoprene being a common approach. Below is a representative experimental protocol for its synthesis.

Synthesis via Hydrobromination of Isoprene

This method involves the regioselective addition of hydrogen bromide to isoprene. The reaction conditions can be controlled to favor the formation of the desired 1,4-addition product, which upon rearrangement, yields this compound.

Experimental Protocol:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with a solution of isoprene in a suitable non-polar solvent (e.g., pentane or hexane) and cooled to -15 °C in an ice-salt bath.

-

Addition of HBr: A solution of hydrogen bromide in the same solvent is added dropwise from the dropping funnel to the stirred isoprene solution over a period of 1-2 hours, maintaining the temperature below -10 °C.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.

-

Workup: Upon completion, the reaction mixture is carefully quenched by the slow addition of a cold, saturated aqueous solution of sodium bicarbonate until the effervescence ceases. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation under vacuum to afford this compound as a colorless liquid.

Applications in Organic Synthesis

The dual functionality of this compound makes it a valuable precursor in a multitude of organic transformations.

Role as an Alkylating Agent

The allylic bromide moiety serves as an excellent electrophile for the introduction of the 2-methylbut-1-enyl group into various molecules. This is particularly useful in the synthesis of pharmaceuticals and natural products where this isoprenoid unit is a common structural motif.[2] Nucleophiles such as carbanions, amines, alkoxides, and thiolates readily displace the bromide ion.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C5H9Br | CID 549585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Bromo-2-methyl-1-butene | CAS#:20038-12-4 | Chemsrc [chemsrc.com]

- 5. C-13 nmr spectrum of 2-methylbut-1-ene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-methylbut-1-ene C13 13-C nmr 2-methyl-1-butene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. spectrabase.com [spectrabase.com]

The Synthetic Nature of 4-Bromo-2-methylbut-1-ene and its Derivatives: A Review of Occurrence

An Examination of the Scientific Literature Reveals No Evidence of Natural Occurrence for 4-Bromo-2-methylbut-1-ene Derivatives.

Extensive searches of chemical and biological databases and the broader scientific literature have yielded no documented instances of this compound or its derivatives as naturally occurring compounds. This class of molecules is consistently represented as a synthetic building block in the field of organic chemistry, utilized in the construction of more complex molecules. The primary role of this compound in reported research is that of a reagent or an intermediate in multi-step synthetic pathways.

While the natural world is a rich source of organobromine compounds, particularly from marine organisms such as algae, sponges, and tunicates, these natural products are typically characterized by more complex and diverse structural scaffolds. The specific structure of this compound, a simple halogenated alkene, does not align with the biosynthetic pathways currently known to produce halogenated natural products.

Given the absence of any data on the natural occurrence of these compounds, a technical guide on this topic, including quantitative data, experimental isolation protocols, and biological signaling pathways, cannot be constructed. The foundational premise for such a guide—the existence of these molecules in nature—is not supported by available scientific evidence. Therefore, researchers, scientists, and drug development professionals should consider this compound and its derivatives as exclusively synthetic in origin.

Methodological & Application

Application Notes and Protocols: 4-Bromo-2-methylbut-1-ene in Natural Product Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-bromo-2-methylbut-1-ene as a key building block in the synthesis of natural products. This versatile reagent serves as a primary source for the introduction of the isoprenoid C5 unit, a common structural motif in a vast array of biologically active natural products.

Introduction

This compound is a bifunctional molecule featuring a reactive allylic bromide and a terminal double bond.[1] The bromine atom acts as an excellent leaving group in nucleophilic substitution reactions, making it an effective alkylating agent for introducing the 2-methylbut-1-ene moiety onto various substrates.[1][2] This property is particularly valuable in the synthesis of complex natural products where the controlled installation of isoprenoid side chains is a critical step.[1] The terminal alkene provides a handle for further functionalization, allowing for the elaboration of the isoprenoid chain.

Application in the Prenylation of Phenolic Natural Product Precursors

A significant application of this compound is the O- or C-prenylation of phenolic compounds, which are precursors to many natural products, including flavonoids, coumarins, and meroterpenoids. The introduction of a prenyl group can significantly modulate the biological activity of the parent molecule.

Key Reaction: O-Prenylation of a Dihydroxyacetophenone Intermediate

This section details a representative protocol for the O-prenylation of a key intermediate, 2,5-dihydroxyacetophenone, which can be a building block for various natural product syntheses.

Table 1: Quantitative Data for the O-Prenylation of 2,5-dihydroxyacetophenone

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) |

| 1 | K₂CO₃ | Acetone | Reflux | 12 | Mono-prenylated | 65 |

| 2 | K₂CO₃ | Acetone | Reflux | 24 | Di-prenylated | 80 |

| 3 | NaH | THF | 0 to rt | 6 | Mono-prenylated | 75 |

| 4 | Cs₂CO₃ | DMF | rt | 8 | Mono-prenylated | 85 |

Note: Yields are representative and can vary based on specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Synthesis of 2-hydroxy-5-(2-methylbut-1-en-4-yloxy)acetophenone (Mono-prenylated Product)

Materials:

-

2,5-dihydroxyacetophenone

-

This compound

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Ethyl acetate

-

Hexane

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 2,5-dihydroxyacetophenone (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add this compound (1.1 eq) dropwise to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to reflux.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion (typically 12 hours), cool the reaction mixture to room temperature.

-

Filter the solid potassium carbonate and wash with acetone.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with water, saturated aqueous NH₄Cl, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure mono-prenylated product.

Visualizations

Caption: Reaction pathway for the prenylation of 2,5-dihydroxyacetophenone.

Caption: General experimental workflow for O-prenylation.

References

Application Notes and Protocols: 4-Bromo-2-methylbut-1-ene as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-bromo-2-methylbut-1-ene as a versatile pharmaceutical intermediate. This reagent is a valuable building block for the synthesis of a variety of bioactive molecules due to its dual functionality, incorporating both a reactive allylic bromide for nucleophilic substitution and a terminal alkene for further chemical transformations.

Introduction

This compound (CAS No: 20038-12-4) is a key reagent in modern organic synthesis, particularly in the pharmaceutical industry. Its structure allows for the introduction of the isoprenoid-like (3-methylbut-3-enyl) moiety into target molecules. This structural unit is a common feature in many natural products and pharmaceutically active compounds, contributing to their biological activity. The primary application of this compound is as an alkylating agent for various nucleophiles, including phenols, amines, and carbanions.

Key Applications in Pharmaceutical Synthesis

The unique chemical properties of this compound make it a valuable intermediate in the synthesis of several classes of therapeutic agents. It is particularly useful for the preparation of prenylated compounds, which have shown a wide range of biological activities.

Synthesis of Cannabinoid Analogs

A significant application of this compound is in the synthesis of cannabinoid precursors and analogs. The alkylation of polysubstituted phenols, such as olivetol (5-pentylbenzene-1,3-diol), with this compound or similar prenylating agents is a key step in the synthesis of compounds related to cannabidiol (CBD) and tetrahydrocannabinol (THC). While specific protocols using this compound for the direct synthesis of marketed cannabinoids are often proprietary, the fundamental reaction involves the C-alkylation of a phenoxide.

The general reaction pathway for the synthesis of a cannabinoid precursor can be visualized as follows:

Caption: General reaction pathway for the synthesis of a cannabinoid precursor.

Synthesis of Other Biologically Active Molecules

Beyond cannabinoids, the prenyl moiety introduced by this compound is found in a variety of other biologically active compounds. These include potential antiviral and anticancer agents. The ability to introduce this lipophilic group can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties.

Experimental Protocols

While a specific, detailed protocol for a marketed drug is not publicly available, the following general procedure for the ortho-C-alkylation of a phenol illustrates a key application of this compound. This protocol is based on established chemical principles for the synthesis of prenylated phenols.

General Protocol for Ortho-C-Alkylation of a Phenol

This protocol describes the reaction of a generic phenol with this compound to yield an ortho-prenylated phenol.

Materials:

-

Phenol derivative

-

This compound

-

Anhydrous solvent (e.g., THF, DMF)

-

Base (e.g., potassium hydroxide, sodium hydride)

-

Inert gas (e.g., nitrogen, argon)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

Preparation: Under an inert atmosphere, dissolve the phenol derivative in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Deprotonation: Add the base portion-wise to the solution at a controlled temperature (e.g., 0 °C or room temperature, depending on the reactivity of the base and substrate). Stir the mixture until the deprotonation is complete, forming the phenoxide.

-

Alkylation: Slowly add a solution of this compound in the anhydrous solvent to the phenoxide solution.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction time and temperature will vary depending on the specific substrates.

-

Work-up: Upon completion, quench the reaction by the slow addition of a suitable reagent (e.g., water, saturated ammonium chloride solution).

-

Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The following diagram illustrates the general workflow for this experimental protocol:

Caption: Experimental workflow for the ortho-C-alkylation of a phenol.

Quantitative Data

The yield and regioselectivity of the alkylation reaction are highly dependent on the specific phenol, base, solvent, and reaction conditions used. The following table summarizes representative data for the alkylation of phenols with prenylating agents, which can be considered analogous to reactions with this compound.

| Phenol Derivative | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Product Type |

| Hydroquinone | Prenyl bromide | K₂CO₃ | Reflux | 85 | O-Alkylated | |

| Resorcinol | Prenyl bromide | K₂CO₃ | Reflux | 16-27 | O- and C-Alkylated | |

| Phenol | 3-Bromo-3-methyl-1-butene | NaH | THF | Reflux | 65 | ortho-C-Alkylated |

Note: This data is illustrative and based on reactions with similar prenylating agents. Actual results with this compound may vary.

Safety Precautions

This compound is a reactive alkylating agent and should be handled with appropriate safety precautions. It is flammable and may cause skin and eye irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information before use.

Conclusion

This compound is a valuable and versatile intermediate for pharmaceutical synthesis, enabling the introduction of the biologically important prenyl moiety. Its application in the synthesis of cannabinoid analogs and other bioactive compounds highlights its significance in drug discovery and development. The provided general protocol and illustrative data serve as a guide for researchers in utilizing this reagent for the synthesis of novel pharmaceutical agents. Careful optimization of reaction conditions is crucial for achieving high yields and desired regioselectivity.

Application Notes and Protocols for the Formation of 2-Methyl-3-butenylmagnesium Bromide from 4-Bromo-2-methylbut-1-ene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are powerful nucleophilic agents extensively utilized in organic synthesis for the formation of carbon-carbon bonds.[1] The synthesis of 2-methyl-3-butenylmagnesium bromide, a valuable intermediate, from 4-bromo-2-methylbut-1-ene is a critical step in the construction of complex molecular architectures within the pharmaceutical and chemical industries. This document provides detailed application notes and a comprehensive protocol for the successful formation of this Grignard reagent, including optimized reaction conditions, safety precautions, and methods for quantitative analysis.

The formation of a Grignard reagent involves the reaction of an organohalide with magnesium metal in an ethereal solvent.[2] The success of this reaction is highly dependent on the purity of the reagents and the rigorous exclusion of atmospheric moisture and oxygen.[3] For alkenyl halides like this compound, tetrahydrofuran (THF) is often the solvent of choice due to its ability to solvate and stabilize the resulting Grignard reagent.[4]

A primary challenge in the synthesis of this and similar Grignard reagents is the potential for Wurtz coupling, a side reaction where the Grignard reagent reacts with the starting halide to form a dimer.[5] This can be mitigated by the slow, controlled addition of the alkyl halide to the magnesium suspension.[5]

Data Presentation

The following table summarizes the key quantitative parameters for the formation of 2-methyl-3-butenylmagnesium bromide. These values are based on established procedures for similar alkenyl Grignard reagents and serve as a guideline for achieving optimal results.

| Parameter | Value | Notes |

| Reagents | ||

| This compound | 1.0 equivalent | Ensure high purity and anhydrous conditions. |

| Magnesium Turnings | 1.2 equivalents | Activate prior to use. |

| Anhydrous Tetrahydrofuran (THF) | 10 mL per 1 g of Mg | Use freshly distilled THF over sodium/benzophenone. |

| Iodine | 1-2 small crystals | Used as an activator for magnesium.[6] |

| Reaction Conditions | ||

| Temperature | Room Temperature to 35°C (Gentle Reflux) | The reaction is exothermic; initial warming may be needed.[5] |

| Addition Time | 30 - 60 minutes | Slow, dropwise addition is crucial to control the exotherm and minimize side reactions.[5] |

| Reaction Time | 1 - 2 hours post-addition | Stirring until most of the magnesium is consumed. |

| Expected Outcome | ||

| Appearance | Cloudy, grayish solution | Indicates the formation of the Grignard reagent.[7] |

| Estimated Yield | 60-80% | Yield can be influenced by reagent purity and reaction conditions. Similar reactions have reported yields in this range.[8] |

Experimental Protocols

This section provides a detailed methodology for the laboratory-scale synthesis of 2-methyl-3-butenylmagnesium bromide.

Materials and Equipment

-

Three-necked round-bottom flask (250 mL)

-

Reflux condenser

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Syringes and needles

-

Schlenk line (optional, for advanced inert atmosphere techniques)

-

Magnesium turnings

-

This compound (anhydrous)

-

Tetrahydrofuran (THF), anhydrous

-

Iodine crystals

-

Standard glassware for work-up

Protocol for Grignard Reagent Formation

-

Apparatus Setup:

-

Flame-dry or oven-dry all glassware and allow to cool under a stream of inert gas.

-

Assemble the three-necked flask with the reflux condenser, dropping funnel, and a gas inlet. Ensure all joints are well-sealed.

-

Maintain a positive pressure of inert gas throughout the experiment.[5]

-

-

Magnesium Activation:

-

Place magnesium turnings (1.2 equivalents) into the reaction flask.

-

Add one or two small crystals of iodine. The iodine will help to activate the surface of the magnesium.[6]

-

-

Initiation of the Reaction:

-

Add a small amount of anhydrous THF to the flask, just enough to cover the magnesium turnings.

-

In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

-

Add a small portion (approximately 10%) of the this compound solution to the stirred magnesium suspension.

-

The reaction is initiated when the brown color of the iodine disappears and the solvent begins to reflux gently. Gentle warming with a heat gun may be necessary to start the reaction.[5]

-

-

Formation of the Grignard Reagent:

-

Once the reaction has initiated, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle reflux. This slow addition is critical to control the exothermic reaction and minimize the formation of the Wurtz coupling byproduct.[5]

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours, or until most of the magnesium has been consumed.

-

The resulting cloudy, grayish solution is the 2-methyl-3-butenylmagnesium bromide reagent.

-

Quantitative Analysis of the Grignard Reagent

The concentration of the prepared Grignard reagent should be determined before its use in subsequent reactions. Titration is a common method for this purpose.

-

Sample Preparation:

-

Withdraw a 1.0 mL aliquot of the Grignard solution using a dry syringe and add it to a flask containing a known excess of a standard acid solution (e.g., 1.0 M HCl).

-

-

Titration:

-

Add a few drops of an indicator (e.g., phenolphthalein).

-

Titrate the excess acid with a standardized solution of a base (e.g., 0.1 M NaOH).

-

-

Calculation:

-

The concentration of the Grignard reagent can be calculated based on the amount of acid that was consumed.

-

Mandatory Visualizations

Reaction Pathway

Caption: Chemical reaction pathway for the formation of 2-methyl-3-butenylmagnesium bromide.

Experimental Workflow

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. orgsyn.org [orgsyn.org]

- 5. benchchem.com [benchchem.com]

- 6. d.web.umkc.edu [d.web.umkc.edu]

- 7. benchchem.com [benchchem.com]

- 8. US3597488A - Process for making grignard reagents - Google Patents [patents.google.com]

Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-Bromo-2-methylbut-1-ene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-methylbut-1-ene is a versatile bifunctional reagent widely employed in organic synthesis. Its utility stems from the presence of two key reactive sites: a primary allylic bromide and a terminal double bond.[1] The allylic bromide functionality makes it an excellent substrate for a variety of nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. This reactivity is crucial in the synthesis of pharmaceuticals and natural products, where the isopentenyl unit is a common structural motif.[1]

This document provides detailed application notes and experimental protocols for the nucleophilic substitution reactions of this compound. It will cover the underlying mechanistic principles, including the competition between direct (SN2) and allylic rearrangement (SN2') pathways, and the influence of reaction conditions on product distribution.

Mechanistic Considerations: SN2 vs. SN2' Pathways

Nucleophilic substitution reactions of this compound can proceed through two primary concerted mechanisms: the direct SN2 pathway and the allylic rearrangement pathway, often termed the SN2' pathway.

-

SN2 Pathway (Direct Substitution): In this pathway, the nucleophile directly attacks the carbon atom bearing the bromine atom, leading to the direct substitution product. This reaction proceeds with an inversion of configuration if the carbon were chiral.

-

SN2' Pathway (Allylic Rearrangement): In this pathway, the nucleophile attacks the terminal carbon of the double bond (the γ-carbon), which results in a concerted shift of the double bond and expulsion of the bromide leaving group. This leads to the rearranged product.

The competition between these two pathways is influenced by several factors, including the nature of the nucleophile, the solvent, steric hindrance at the α-carbon, and the reaction temperature, which dictates kinetic versus thermodynamic control.

-

Kinetic vs. Thermodynamic Control: In allylic systems, the product distribution can be governed by either kinetic or thermodynamic control.[2][3]

-

Kinetic Control: At lower temperatures and shorter reaction times, the reaction is under kinetic control, favoring the product that is formed faster. This is often the less stable product.[2]

-

Thermodynamic Control: At higher temperatures and longer reaction times, the reaction can reach equilibrium, favoring the most stable product. This is the thermodynamic product, which is typically the more substituted, internal alkene.[2][3]

-

Below is a diagram illustrating the competing SN2 and SN2' pathways.

Caption: Competing SN2 and SN2' nucleophilic substitution pathways.

Experimental Protocols and Data

The following sections provide detailed protocols for the reaction of this compound with various nucleophiles. The quantitative data, where available, is summarized in tables to facilitate comparison.

Reaction with Cyanide Ion (Formation of Nitriles)

The reaction of alkyl halides with cyanide ions is a powerful method for carbon chain extension.[4] With this compound, a mixture of the direct substitution (SN2) and rearranged (SN2') products is possible.

Table 1: Reaction of this compound with Sodium Cyanide

| Entry | Solvent | Temperature (°C) | Time (h) | Product Ratio (SN2:SN2') | Total Yield (%) |

| 1 | DMSO | 25 | 12 | 85:15 | 90 |

| 2 | Ethanol | 78 (reflux) | 6 | 60:40 | 85 |

Protocol 1: Synthesis of 3-Methyl-4-pentenenitrile (SN2 Product) and 2-Methyl-4-pentenenitrile (SN2' Product)

Materials:

-

This compound

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO) or Ethanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium cyanide (1.2 equivalents) in the chosen solvent (DMSO for kinetic control, favoring the SN2 product, or ethanol for conditions that may favor more of the SN2' product).

-

Add this compound (1.0 equivalent) dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to the desired temperature (see Table 1) and monitor the reaction progress by TLC or GC.

-

After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to separate the isomeric nitriles.

Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for preparing ethers from an alkoxide and an alkyl halide.

Table 2: Williamson Ether Synthesis with this compound

| Entry | Alkoxide | Solvent | Temperature (°C) | Time (h) | Product Ratio (SN2:SN2') | Total Yield (%) |

| 1 | Sodium ethoxide | Ethanol | 78 (reflux) | 4 | 70:30 | 88 |

| 2 | Sodium phenoxide | DMF | 80 | 8 | 90:10 | 92 |

Protocol 2: Synthesis of 1-Ethoxy-2-methylbut-3-ene (SN2 Product) and 3-Ethoxy-2-methylbut-1-ene (SN2' Product)

Materials:

-

This compound

-

Sodium metal

-

Anhydrous ethanol

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a dry, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen), add anhydrous ethanol.

-

Carefully add sodium metal (1.1 equivalents) in small portions to the ethanol to generate sodium ethoxide in situ.

-

Once all the sodium has reacted, add this compound (1.0 equivalent) dropwise via the dropping funnel.

-

Heat the reaction mixture to reflux and monitor by TLC or GC.

-

After the reaction is complete, cool to room temperature and carefully quench with water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the product by distillation.

Alkylation of Amines

The reaction of this compound with amines provides a route to substituted allylic amines.

Table 3: Alkylation of Amines with this compound

| Entry | Amine | Solvent | Temperature (°C) | Time (h) | Product Ratio (SN2:SN2') | Total Yield (%) |

| 1 | Aniline | Acetonitrile | 82 (reflux) | 12 | >95:5 | 85 |

| 2 | Diethylamine | THF | 66 (reflux) | 24 | 90:10 | 80 |

Protocol 3: Synthesis of N-(2-Methylbut-3-en-1-yl)aniline (SN2 Product)

Materials:

-

This compound

-

Aniline

-

Potassium carbonate

-

Acetonitrile

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of aniline (1.0 equivalent) and potassium carbonate (2.0 equivalents) in acetonitrile, add this compound (1.1 equivalents) dropwise at room temperature.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

Purify the product by column chromatography on silica gel.

Experimental Workflow

The general workflow for performing nucleophilic substitution reactions with this compound is outlined below.

Caption: General experimental workflow for nucleophilic substitution.

Conclusion

This compound is a valuable building block for the introduction of the isopentenyl moiety in organic synthesis. The outcome of its nucleophilic substitution reactions is highly dependent on the reaction conditions, which allows for a degree of control over the formation of either the direct substitution or the allylic rearrangement product. The protocols and data presented in these application notes provide a foundation for researchers to utilize this versatile reagent in the development of new synthetic methodologies and the construction of complex molecules for pharmaceutical and other applications. Careful consideration of the principles of kinetic and thermodynamic control is key to achieving the desired product distribution.

References

Application Notes and Protocols for Alkylation using 4-Bromo-2-methylbut-1-ene

For Researchers, Scientists, and Drug Development Professionals